molecular formula C18H20FNO4S2 B2840695 1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1448026-87-6

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2840695
CAS No.: 1448026-87-6
M. Wt: 397.48
InChI Key: LWIPXFPSMBMJFU-UHFFFAOYSA-N
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Description

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a complex organic compound characterized by the presence of both fluorine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrrolidine derivative and introduce the sulfonyl groups through sulfonylation reactions. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler hydrocarbons or alcohols.

Scientific Research Applications

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The fluorine atom may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
  • 1-((4-Methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
  • 1-((4-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Uniqueness

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S2/c1-14-12-15(19)9-10-18(14)26(23,24)20-11-5-6-16(20)13-25(21,22)17-7-3-2-4-8-17/h2-4,7-10,12,16H,5-6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIPXFPSMBMJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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